- Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of Tetraorganoborates, Chemistry - A European Journal, 2021, 27(13), 4322-4326

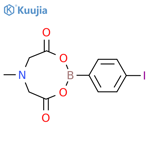

Cas no 912350-00-6 (Potassium 4-iodophenyltrifluoroborate)

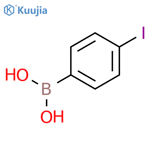

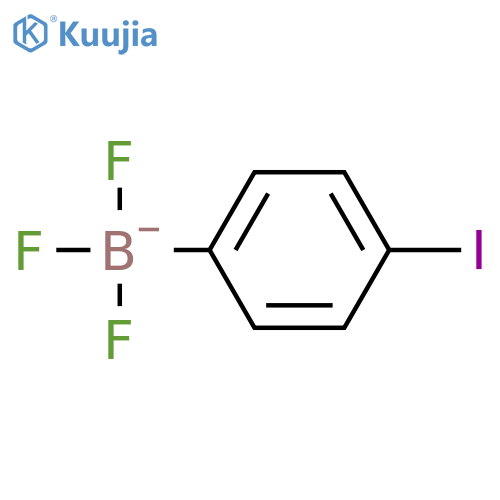

912350-00-6 structure

Produktname:Potassium 4-iodophenyltrifluoroborate

Potassium 4-iodophenyltrifluoroborate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Potassium 4-iodophenyltrifluoroborate

- potassium,trifluoro-(4-iodophenyl)boranuide

- Borate(1-), trifluoro(4-iodophenyl)-, potassium, (T-4)- (9CI)

- potassium trifluoro(4-iodophenyl)boranuide

- CS-0189289

- Potassium 4-iodophenyltrifluoroborate, >=96%

- Potassium 4-iodophenyl trifluoroborate

- AS-2315

- Potassium trifluoro(4-iodophenyl)borate(1-)

- Potassium4-iodophenyltrifluoroborate

- 912350-00-6

- potassium;trifluoro-(4-iodophenyl)boranuide

- MFCD09800738

- E85477

- AKOS016339814

- DB-231690

- DTXSID30635627

-

- MDL: MFCD09800738

- Inchi: 1S/C6H4BF3I/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H/q-1

- InChI-Schlüssel: IQLRWNHKSKNCBF-UHFFFAOYSA-N

- Lächelt: F[B-](C1C=CC(I)=CC=1)(F)F

Berechnete Eigenschaften

- Genaue Masse: 309.90400

- Monoisotopenmasse: 309.90399g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 0

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 1

- Komplexität: 133

- Anzahl kovalent gebundener Einheiten: 2

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 0Ų

Experimentelle Eigenschaften

- Schmelzpunkt: 297-299°C

- PSA: 0.00000

- LogP: 2.34560

- Sensibilität: Light Sensitive

Potassium 4-iodophenyltrifluoroborate Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H315; H319; H335

- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: 26

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Store at room temperature

Potassium 4-iodophenyltrifluoroborate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-280008-1g |

Potassium 4-iodophenyltrifluoroborate, |

912350-00-6 | 1g |

¥1158.00 | 2023-09-05 | ||

| Key Organics Ltd | AS-2315-0.5G |

Potassium 4-iodophenyltrifluoroborate |

912350-00-6 | >95% | 0.5g |

£37.00 | 2025-02-08 | |

| eNovation Chemicals LLC | D769603-5g |

Potassium4-iodophenyltrifluoroborate |

912350-00-6 | 96% | 5g |

$245 | 2023-05-17 | |

| TRC | P698773-100mg |

Potassium 4-Iodophenyltrifluoroborate |

912350-00-6 | 100mg |

$ 65.00 | 2022-06-02 | ||

| TRC | P698773-500mg |

Potassium 4-Iodophenyltrifluoroborate |

912350-00-6 | 500mg |

$ 80.00 | 2022-06-02 | ||

| Chemenu | CM218649-25g |

Potassium trifluoro(4-iodophenyl)borate |

912350-00-6 | 95% | 25g |

$475 | 2021-06-16 | |

| Ambeed | A177439-250mg |

Potassium 4-iodophenyltrifluoroborate |

912350-00-6 | 98% | 250mg |

$24.0 | 2025-03-16 | |

| Apollo Scientific | PC200131-5g |

Potassium 4-iodophenyltrifluoroborate |

912350-00-6 | 99% | 5g |

£107.00 | 2025-02-21 | |

| Key Organics Ltd | AS-2315-5MG |

Potassium 4-iodophenyltrifluoroborate |

912350-00-6 | >95% | 5mg |

£46.00 | 2025-02-08 | |

| Key Organics Ltd | AS-2315-1G |

Potassium 4-iodophenyltrifluoroborate |

912350-00-6 | >95% | 1g |

£50.00 | 2025-02-08 |

Potassium 4-iodophenyltrifluoroborate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium fluoride (K(H2F3)) Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 Reagents: Iodine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt

1.3 Reagents: Potassium bifluoride Solvents: Water ; 10 min, rt

1.2 Reagents: Iodine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt

1.3 Reagents: Potassium bifluoride Solvents: Water ; 10 min, rt

Referenz

- Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety, Journal of Organic Chemistry, 2006, 71(19), 7491-7493

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; rt → 0 °C; overnight, rt

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; rt → 0 °C; overnight, rt

Referenz

- Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond Formation, Organic Letters, 2021, 23(11), 4179-4184

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; 15 min, rt

Referenz

- Denitrogenative Pd/Cu-catalyzed Suzuki-type Cross-coupling of Aryltrifluoroborates with Arylhydrazine Hydrochlorides in Water under Room Temperature, Applied Organometallic Chemistry, 2018, 32(3),

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Tetrahydrofuran , Hexane ; 20 min, -78 °C; 1 h, -78 °C; 40 min, -78 °C → rt

1.2 Reagents: Potassium bifluoride Solvents: Water ; 30 min, rt

1.2 Reagents: Potassium bifluoride Solvents: Water ; 30 min, rt

Referenz

- Preparation of potassium azidoaryltrifluoroborates and their cross-coupling with aryl halides, Organic Letters, 2009, 11(19), 4330-4333

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; 1 h, 70 °C

Referenz

- A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates, Journal of Organic Chemistry, 2015, 80(11), 5428-5435

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; rt → 0 °C; overnight, rt

Referenz

- Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond Formation, Organic Letters, 2021, 23(11), 4179-4184

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.4 Reagents: Potassium bifluoride Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.4 Reagents: Potassium bifluoride Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt

Referenz

- Photocatalyzed transition-metal-free oxidative cross-coupling reactions of tetraorganoborates, ChemRxiv, 2020, 1, 1-6

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium fluoride (K(H2F3)) Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium fluoride (K(H2F3)) Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt

Referenz

- Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of Tetraorganoborates, Chemistry - A European Journal, 2021, 27(13), 4322-4326

Potassium 4-iodophenyltrifluoroborate Raw materials

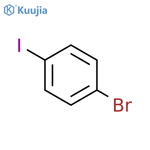

- 1-Bromo-4-iodobenzene

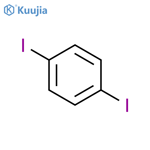

- 1,4-Diidobenzene

- 4-Iodophenylboronic acid

- Potassium 4-Bromophenyltrifluoroborate

- Boron, [N-[(carboxy-κO)methyl]-N-methylglycinato(2-)-κN,κO](4-iodophenyl)-, (T-4)-

Potassium 4-iodophenyltrifluoroborate Preparation Products

Potassium 4-iodophenyltrifluoroborate Verwandte Literatur

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

Related Articles

-

Synthesis und biologische Aktivität von 4'-Methylbiphenyl-2-carbonitril: Ein vielseitiges Scaffold i……Jun 17, 2025

-

Cefuroximsäure-Natrium: Ein Schlüsselzutat in der modernen Antibiotikatherapie Im Kampf gegen bakter……Jun 17, 2025

-

Hydrazinsäure-Sulfat (Natriumsalz): Eine neue Perspektive in der chemischen Biopharmazie Die chemisc……Jun 17, 2025

-

4-Fluoracetonphenon: Ein neuer Ansatz in der chemischen Biopharmazie Die chemische Biopharmazie steh……Jun 17, 2025

-

Der Einfluss von Dimethicon auf die Pharmakokinetik von Arzneistoffen: Ein Überblick über aktuelle F……Jun 17, 2025

912350-00-6 (Potassium 4-iodophenyltrifluoroborate) Verwandte Produkte

- 1189097-36-6(Potassium 3-iodophenyltrifluoroborate)

- 82585-39-5(2-AMINO-1-(4-METHOXY-PHENYL)-ETHANONE OXIME)

- 477550-90-6(N-{4-4-(propan-2-yl)phenyl-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide)

- 1934521-68-2(3-(3-methylbutan-2-yl)oxane-3-carbaldehyde)

- 1226244-70-7(2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol)

- 2228154-71-8(3-(3,5-difluoropyridin-4-yl)-2-methoxypropanoic acid)

- 2171583-84-7(tert-butyl 3-(1-amino-3,5-dimethylcyclohexyl)-3-hydroxypiperidine-1-carboxylate)

- 1502118-54-8(1-(4-fluoro-2-methoxyphenyl)cyclopropylmethanamine)

- 2097958-40-0(Methyl 2-methyl-6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate)

- 33035-77-7(3-(7-methyl-1H-indol-3-yl)propanoic Acid)

Empfohlene Lieferanten

Synrise Material Co. Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Taian Jiayue Biochemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Gold Mitglied

CN Lieferant

Reagenz

钜澜化工科技(青岛)有限公司

Gold Mitglied

CN Lieferant

Großmenge

Wuhan brilliant Technology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge